Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide
Description
Properties
IUPAC Name |
1,2,3,6,7,8,9,9a-octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)6-4-8-7-3-1-2-5-9(7)12/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMMDZZQDCJMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)NCCS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of thiadiazines can exhibit significant anticancer properties. Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide has been studied for its potential as an anti-tumor agent. A study demonstrated that compounds containing the thiadiazine moiety showed inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2. Antimicrobial Properties
Thiadiazine derivatives have also been reported to possess antimicrobial activity. For instance, this compound was evaluated against various bacterial strains and demonstrated notable antibacterial effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
3. Neuroprotective Effects
Recent studies suggest that this compound may provide neuroprotective benefits. Research focusing on its interaction with neuroreceptors indicates potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis Applications
1. Photochemical Reactions
The compound has been utilized in photochemical ring contractions to synthesize novel thiadiazole derivatives. A recent study highlighted a method involving visible light and molecular oxygen to convert thiadiazines into valuable thiadiazole products with high yields . This reaction showcases the compound's utility in generating complex organic molecules efficiently.
2. Synthesis of Active Pharmaceutical Ingredients (APIs)
The unique reactivity of this compound allows for the synthesis of various APIs through straightforward synthetic routes. Its derivatives have been incorporated into formulations for drugs targeting hypertension and other cardiovascular conditions .
Case Studies
Table 1 summarizes selected case studies that illustrate the applications of this compound in different research contexts.
Mechanism of Action
The mechanism of action of Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects .
Comparison with Similar Compounds
Limitations and Need for Further Research
The absence of comparative pharmacological or physicochemical data in the provided evidence precludes a rigorous analysis. For example:
Biological Activity
Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) based on current research findings.
Structure and Synthesis
The compound features a unique bicyclic structure that includes a thiadiazine ring fused with a pyridine moiety. The synthesis of this compound typically involves cyclization reactions using precursors like 2-vinylpiperidine and various thioketones or thioamides under specific conditions that favor the formation of the desired heterocyclic system .
Antimicrobial Properties
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial activity. For instance, certain synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that octahydropyrido[1,2-b][1,2,4]thiadiazine derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential application in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazine derivatives. Octahydropyrido[1,2-b][1,2,4]thiadiazine has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways . The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and tumor growth.
- Cell Signaling Modulation : The modulation of signaling pathways related to inflammation and cell proliferation has also been observed.
- Reactive Oxygen Species (ROS) Generation : Certain reactions involving this compound lead to increased ROS levels within cells, contributing to cytotoxic effects against cancer cells .
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiadiazine ring significantly influence biological activity. For example:
- Substituents at the 5-position enhance antimicrobial potency.
- The presence of electron-withdrawing groups increases anticancer efficacy by stabilizing reactive intermediates during metabolic processes.
Q & A
Q. How does pH influence hydrolysis and racemization kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
